molecular formula C9H12BFO3 B1340002 5-Fluoro-2-isopropoxyphenylboronic acid CAS No. 480438-63-9

5-Fluoro-2-isopropoxyphenylboronic acid

Cat. No.: B1340002
CAS No.: 480438-63-9
M. Wt: 198 g/mol
InChI Key: HURKIYCPAQBJFZ-UHFFFAOYSA-N
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Description

5-Fluoro-2-isopropoxyphenylboronic acid: is an organoboron compound with the molecular formula C₉H₁₂BFO₃ . It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a fluorine atom at the 5-position and an isopropoxy group at the 2-position. This compound is primarily used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds in the synthesis of various organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-isopropoxyphenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 5-fluoro-2-isopropoxyphenyl bromide using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base such as potassium acetate and a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) under inert atmosphere conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes the use of continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-2-isopropoxyphenylboronic acid primarily undergoes Suzuki-Miyaura cross-coupling reactions . This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond .

Common Reagents and Conditions:

Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Chemistry: 5-Fluoro-2-isopropoxyphenylboronic acid is widely used in organic synthesis, particularly in the formation of biaryl compounds through Suzuki-Miyaura cross-coupling reactions. These reactions are essential in the synthesis of complex organic molecules, including natural products and pharmaceuticals .

Biology and Medicine: In medicinal chemistry, this compound is used to synthesize biologically active molecules, including potential drug candidates. The biaryl structures formed through its reactions are often found in pharmaceuticals with various therapeutic applications .

Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic materials. Its ability to form stable carbon-carbon bonds makes it valuable in the development of new materials with specific properties .

Mechanism of Action

The primary mechanism of action for 5-Fluoro-2-isopropoxyphenylboronic acid in Suzuki-Miyaura cross-coupling reactions involves the transmetalation step, where the boronic acid transfers its organic group to the palladium catalyst. This is followed by reductive elimination, forming the new carbon-carbon bond and regenerating the palladium catalyst . The molecular targets and pathways involved are primarily the palladium catalyst and the base used in the reaction .

Comparison with Similar Compounds

  • 2-Fluoro-5-methoxyphenylboronic acid
  • 3-Bromo-5-fluoro-2-isopropoxyphenylboronic acid
  • 2-Fluorophenylboronic acid

Comparison: 5-Fluoro-2-isopropoxyphenylboronic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in certain Suzuki-Miyaura cross-coupling reactions where other boronic acids may not perform as well . The presence of the fluorine atom and the isopropoxy group can influence the reactivity and selectivity of the compound in various synthetic applications .

Properties

IUPAC Name

(5-fluoro-2-propan-2-yloxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BFO3/c1-6(2)14-9-4-3-7(11)5-8(9)10(12)13/h3-6,12-13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HURKIYCPAQBJFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)F)OC(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10584285
Record name {5-Fluoro-2-[(propan-2-yl)oxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

480438-63-9
Record name [5-Fluoro-2-(isopropoxy)phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=480438-63-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {5-Fluoro-2-[(propan-2-yl)oxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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